Methylgermyl--phenylselanyl (1/1)
Description
Methylgermyl--phenylselanyl (1/1) is an organometallic compound featuring a germanium (Ge) atom bonded to a methyl group (CH₃) and a phenylselenide (C₆H₅Se) moiety. The Ge–Se bond in Methylgermyl--phenylselanyl (1/1) exhibits intermediate polarity, influenced by the electronegativity difference between germanium (2.01) and selenium (2.55).
Properties
CAS No. |
61501-49-3 |
|---|---|
Molecular Formula |
C7H8GeSe |
Molecular Weight |
243.74 g/mol |
InChI |
InChI=1S/C6H5Se.CH3Ge/c7-6-4-2-1-3-5-6;1-2/h1-5H;1H3 |
InChI Key |
OFXRTGFLRYSXNB-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge].C1=CC=C(C=C1)[Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylgermyl–phenylselanyl (1/1) typically involves the reaction of methylgermanium compounds with phenylselenium reagents. One common method is the reaction of trimethylgermanium chloride with phenylselenium bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Methylgermyl–phenylselanyl (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methylgermyl–phenylselanyl (1/1) undergoes a variety of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or germyl derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are commonly used.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and germyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methylgermyl–phenylselanyl (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Methylgermyl–phenylselanyl (1/1) involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Bonding Characteristics
Methylgermyl--phenylselanyl (1/1) can be compared to other organogermanium and organoselenium compounds. Key structural parameters are inferred from analogous systems:
| Compound | Ge–Se Bond Length (Å) | Ge–C Bond Length (Å) | Melting Point (°C) | Stability in Air |
|---|---|---|---|---|
| Methylgermyl--phenylselanyl (1/1) | ~2.35 (estimated) | ~1.95 (estimated) | Not reported | Moderate |
| Methylstannyl--phenylselanyl | 2.40–2.45 | 2.10–2.15 | 85–90 | Low |
| Phenylgermyl--phenylsulfide | 2.20–2.25 | 1.93–1.98 | 120–125 | High |
Notes:
- The Ge–Se bond in Methylgermyl--phenylselanyl (1/1) is shorter than Sn–Se bonds in stannyl analogues due to germanium’s smaller atomic radius compared to tin.
- Stability in air decreases with heavier group 14 elements (e.g., Ge vs. Sn) due to increased susceptibility to oxidation.
Electronic Properties
The Se atom’s polarizability contributes to stronger London dispersion forces in Methylgermyl--phenylselanyl (1/1) than in Methylgermyl--phenoxy derivatives. However, its electronic absorption spectra (UV-Vis) remain understudied.
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